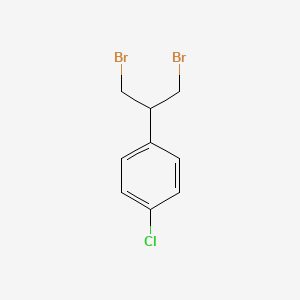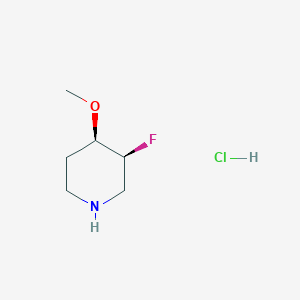
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFNO and its molecular weight is 169.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Important Pharmaceutical Intermediates
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride serves as an intermediate in the synthesis of several significant pharmaceuticals. An efficient method to synthesize (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate for the drug molecule Cisapride and its analogs, was described by Shirode et al. (2008). This process involves enantiopure 4-formylazetidin-2-one and yields both trans and cis isomers of 4-amino-3-methoxypiperidine (Shirode, Likhite, Gumaste, & Deshmukh, 2008).
Structural Analysis in Pharmaceutical Development
The compound has been used in the structural analysis of chiral pharmaceuticals. Urbanová et al. (2002) conducted a study using vibrational circular dichroism (VCD) spectroscopy to understand the solution structures of intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine. This study showcases how the compound's derivatives aid in understanding molecular structures (Urbanová, Setnička, Bouř, Navratilova, & Volka, 2002).
Enantiomeric Analysis in Medicinal Chemistry
The compound is also used in the enantiomeric analysis of pharmaceutical intermediates. Navratilova (2001) explored the chemical-shift anisochrony of the fluorine signal in enantiomerically enriched derivatives of (3S,4R)-3-Fluoro-4-methoxypiperidine, providing insights into the purity and structure of these intermediates (Navratilova, 2001).
Applications in Targeted Protein Degradation
A study by Testa et al. (2018) on the synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase of 3-fluoro-4-hydroxyprolines, highlights the broader applicability of fluorinated piperidine derivatives in medicinal chemistry and targeted protein degradation (Testa et al., 2018).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-Fluoro-4-methoxy-1-bromobutane", "Piperidine", "Sodium hydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 3-Fluoro-4-methoxy-1-bromobutane by reacting 3-Fluoro-4-methoxybutanol with Hydrogen bromide in Acetic acid.", "Step 2: Preparation of 3-Fluoro-4-methoxypiperidine by reacting 3-Fluoro-4-methoxy-1-bromobutane with Piperidine in Diethyl ether.", "Step 3: Preparation of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride by reacting 3-Fluoro-4-methoxypiperidine with Hydrochloric acid in Methanol and Water." ] } | |
CAS番号 |
1147110-70-0 |
分子式 |
C6H13ClFNO |
分子量 |
169.62 g/mol |
IUPAC名 |
3-fluoro-4-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H |
InChIキー |
RXBHOPYLIYPIMX-UHFFFAOYSA-N |
SMILES |
COC1CCNCC1F.Cl |
正規SMILES |
COC1CCNCC1F.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
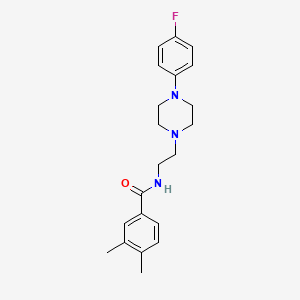
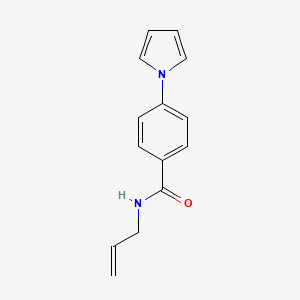

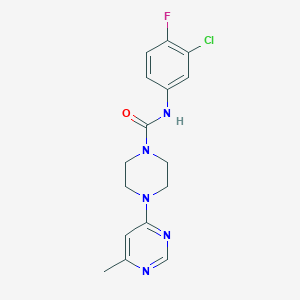

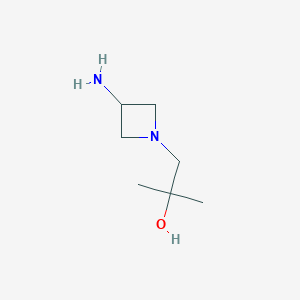
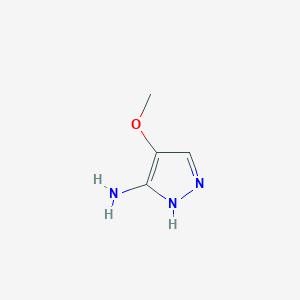
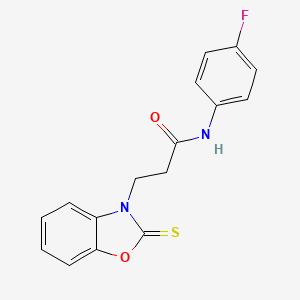
![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)


